molecular formula C20H13Cl2N3O B3004644 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide CAS No. 477493-10-0

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide

Cat. No.: B3004644
CAS No.: 477493-10-0
M. Wt: 382.24
InChI Key: PKBWWXRLDYORIO-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Future Directions

The future directions for “N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide” could involve further exploration of its biological activities, including its potential anticancer properties . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-(1H-1,3-benzodiazol-2-yl)aniline. The reaction is mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide (DMF) . The reaction conditions are relatively mild, and the product is obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death . The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is unique due to the presence of both the benzimidazole and dichlorobenzamide moieties, which contribute to its distinct biological activities and potential therapeutic applications. The dichloro substitution enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-14-8-13(9-15(22)11-14)20(26)23-16-5-3-4-12(10-16)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWWXRLDYORIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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